MS-Ppoh
Overview
Description
MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .
Synthesis Analysis
MS-Ppoh has been used as an EET-synthesis inhibitor that blocked the role of EETs as mediators of insulin-mediated augmentation of skeletal muscle perfusion . It significantly decreased coronary reactive hyperemia (CRH) after a brief ischemia .Molecular Structure Analysis
The molecular formula of MS-Ppoh is C16H21NO4S . It contains total 43 bond(s); 22 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis
MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .Physical And Chemical Properties Analysis
The molecular weight of MS-Ppoh is 323.4 g/mol . It is a crystalline solid . Its solubility is 30 mg/ml in DMF and DMSO, and 25 mg/ml in ethanol .Scientific Research Applications
Analysis in Active Packaging Materials
MS-PPOH is utilized in the analysis of non-volatile migrants from active packaging materials. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), especially with a quadrupole-time-of-flight (Q-TOF) mass analyzer, offers high sensitivity and accuracy for identifying unknown compounds in materials like polypropylene (PP), ethylene-vinyl alcohol copolymer (EVOH), and poly(ethylene terephthalate) (PET) (Aznar, Rodríguez-Lafuente, Alfaro, & Nerín, 2012).
Functionalized Polypropylene Nanocomposites
Functionalized polypropylene with hydroxyl group (PPOH) nanocomposites have been studied using rheo-optical near-infrared measurements. This study enhances understanding of the reinforcement mechanism in nanocomposites and contributes to advancements in material strength and durability in various applications (Watanabe, Shinzawa, Kunioka, Mizukado, Suda, & Hagihara, 2017).
Molecular Diagnostics in Viral Infections
Mass spectrometry, including MS-PPOH techniques, has been increasingly used in molecular diagnostics of viral infections. Its high accuracy, sensitivity, and wide dynamic range make it a superior platform for analyzing proteins, lipids, nucleic acids, and carbohydrates in the clinical field (Ganova-Raeva & Khudyakov, 2013).
Biophysics and Structural Biology
In biophysics and structural biology, MS-PPOH plays a crucial role in studying protein architecture, dynamics, and interactions. MS techniques complement other biophysical tools, allowing the study of proteins under near-physiological conditions and the analysis of complex protein-protein interactions (Gheyi & Molina-Martin, 2017).
Proteomics and Biomolecular Analysis
MS-PPOH is integral in proteomics for the analysis of proteins and biomolecules. It's used for identifying, quantifying, and characterizing biomolecules in biological conditions or samples. The coupling of liquid chromatography with MS (LC-MS/MS) has made large-scale proteomics experiments more commonplace (Savaryn, Toby, & Kelleher, 2016).
Cancer Cell Death Mechanisms
In cancer research, MS-PPOH helps in understanding cell death mechanisms associated with therapies like gold nanorod photothermal therapy. MS complements other techniques like surface-enhanced Raman spectroscopy, providing insights into metabolic and proteomic changes during therapy (Ali, Wu, Han, Zang, Xiao, Tang, Wu, Fernández, & El-Sayed, 2016).
Biomedical Tissue Analysis
Mass spectrometric imaging (MSI) using MS-PPOH techniques offers a unique perspective in biomedical tissue analysis, especially in understanding the distribution of trace elements and isotopes within tissue sections. This is pivotal in brain and cancer research, drug development, and environmental science (Becker, Matusch, & Wu, 2014).
Pharmaceutical Drug Discovery
In pharmaceutical drug discovery, biochemical applications of MS-PPOH are vital. It aids in compositional analyses of biomolecules, especially proteins, and measures molecular functions like ligand binding, significantly impacting drug discovery and development (Geoghegan & Kelly, 2005).
Enzymatic Conversions Monitoring
MS-PPOH is used in monitoring enzymatic reactions, offering a versatile tool for studying enzyme-catalyzed processes. This includes pre-steady-state kinetic studies, steady-state kinetic studies, and enzyme inhibition studies, enhancing our understanding of biochemical processes (Liesener & Karst, 2005).
Biotherapeutic Drug Discovery
In biotherapeutic drug discovery, MS-PPOH plays a key role in analyzing antibodies and newer biologic moieties like antibody-drug conjugates and multispecific antibodies. This includes denaturing and native-MS analysis, which is vital for characterizing therapeutic targets and modalities (Campuzano & Sandoval, 2021).
Future Directions
Vascular endothelial overexpression of CYP2J2 enhances coronary reactive hyperemia (CRH) in mice, and MS-Ppoh, a CYP epoxygenase inhibitor, has been shown to attenuate CRH . These findings suggest that MS-Ppoh could be used in future research to further understand the role of CYP epoxygenases in CRH . Another study suggests that MS-Ppoh could be used to investigate the role of IGF-1 signaling in astrocyte-mediated neurovascular coupling in mice .
properties
IUPAC Name |
N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHFEYPDFRRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MS-Ppoh | |
CAS RN |
206052-02-0 | |
Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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